3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde is a complex organic compound that features a unique combination of an imidazolidinone structure and a methoxybenzaldehyde moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
This compound belongs to the class of aldehydes due to the presence of the aldehyde functional group (-CHO) attached to a benzene ring. Additionally, it contains an imidazolidinone ring system, which classifies it further as a heterocyclic compound. The presence of both aromatic and aliphatic components makes it an interesting target for synthetic chemists.
The synthesis of 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes:
The synthesis can be optimized using various catalysts or solvents to enhance yield and selectivity. For instance, using microwave-assisted synthesis can significantly reduce reaction times and improve yields . Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde features:
The molecular formula is , with a molecular weight of approximately 247.27 g/mol. The structural representation can be visualized through computational chemistry software or drawing tools.
The compound can participate in several chemical reactions:
These reactions are typically conducted under controlled conditions to ensure high yields and selectivity. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing outcomes.
The mechanism of action for this compound largely depends on its interactions with biological targets, particularly in medicinal chemistry applications. It may act as an inhibitor or modulator in enzymatic pathways due to its structural features that allow for specific binding interactions.
Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential therapeutic uses . Further studies are required to elucidate its exact mechanism in biological systems.
3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde has potential applications in:
This compound represents a significant interest for researchers exploring novel chemical entities with beneficial properties across multiple domains. Further investigation into its biological activity and potential therapeutic applications is warranted based on preliminary findings.
The discovery of 3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde (CAS: 1119450-15-5) emerged from targeted efforts to synthesize functionally complex heterocycles for pharmaceutical applications. Its structural framework incorporates an imidazolidinedione core (hydantoin), a privileged scaffold historically significant in antiepileptic (e.g., phenytoin) and antiandrogen therapies (e.g., nilutamide) [7]. Early synthetic routes focused on N-alkylation of 4,4-dimethylhydantoin with ortho-formyl-containing benzyl halides, enabling efficient introduction of the benzaldehyde moiety [3]. This compound gained prominence as a key synthetic intermediate for RU-58841—a non-steroidal antiandrogen developed during the 1990s for topical treatment of androgen-dependent conditions [2] [6]. Its design leveraged the hydantoin ring’s capacity for high-affinity binding to androgen receptors while the appended benzaldehyde facilitated further derivatization into bioactive analogs [7]. Patent literature from the mid-2000s highlights its utility in synthesizing diarylhydantoin derivatives for oncology targets, particularly hormone-refractory prostate cancer [7].
Table 1: Key Historical Milestones
Year Range | Development Context | Significance |
---|---|---|
1990s | Antiandrogen Drug Development | Intermediate for RU-58841 synthesis targeting androgen receptors [6] |
2000-2010 | Diarylhydantoin Anticancer Agents | Scaffold for prostate cancer drug candidates [7] |
2010-Present | Heterocyclic Building Block Commercialization | Catalog availability from suppliers (e.g., Fluorochem, Arctom) [1] [3] |
This compound exemplifies strategic functional group convergence, merging electrophilic (benzaldehyde), electron-donating (methoxy), and hydrogen-bonding motifs (hydantoin carbonyls) within one molecule. The benzaldehyde group enables pivotal transformations:
The 4,4-dimethylhydantoin moiety provides a conformationally rigid, cis-amide framework capable of:
In materials science, its derivatives integrate into keratin-targeting polymers for hair-straightening formulations, where the hydantoin ring enhances adhesion to protein residues [8]. Medicinal chemistry utilizes this scaffold for protease inhibitor design, exploiting the hydantoin’s mimicry of peptide transition states [9]. The molecule’s bifunctional reactivity is evidenced in patents describing cross-coupling reactions at C-5 of hydantoin while preserving the formyl group for subsequent derivatization [7].
Systematic Nomenclature:
Structural Features:The molecule comprises two planar domains:1. 4-Methoxybenzaldehyde Ring:- Electron-rich para-methoxy group (+M effect) polarizes the formyl substituent.- C1-substituent at C3 position creates steric encumbrance near the aldehyde.2. 4,4-Dimethylimidazolidine-2,5-dione:- Geminal dimethyl groups at C4 enforce sp³-hybridization, locking the ring in an envelope conformation.- Tautomerization between 2,4-imidazolidinedione and 2,5-dioxo forms is suppressed by N1-alkylation.
Table 2: Physicochemical Properties
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₄H₁₆N₂O₄ | Confirmed via HRMS [1] [4] |
Molecular Weight | 276.29 g/mol | Calculated exact mass |
Density | 1.249 ± 0.06 g/cm³ (predicted) | Computational estimation [4] |
pKa | 8.55 ± 0.70 (predicted) | For hydantoin N–H [4] |
Hydrogen Bond Acceptors | 4 | Based on Lewis basic sites |
Hydrogen Bond Donors | 1 | Hydantoin N–H proton [1] |
The methylenic linker (–CH₂–) between aromatic and hydantoin rings allows rotational flexibility, adopting dihedral angles of 70–110° relative to the phenyl plane in computational models [4]. This spacer minimizes electronic cross-talk between domains while enabling three-dimensional positioning crucial for receptor binding in derived bioactive molecules [6] [7]. Crystallographic data of analogs confirm trans-configuration across the hydantoin C5=O and benzaldehyde C=O, stabilized by intramolecular dipole alignment [7].
Table 3: Key Identifiers and Commercial Sources
Identifier Type | Value/Code | Source |
---|---|---|
CAS Registry | 1119450-15-5 | Universal [1] [3] [4] |
Product Code | F366910 (Fluorochem), BD-A593221 (Arctom) | Vendor catalogs [1] [3] |
MDL Number | MFCD12027291 | Cross-referencing [1] |
UNSPSC Code | 12352100 | Chemical classification [1] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: